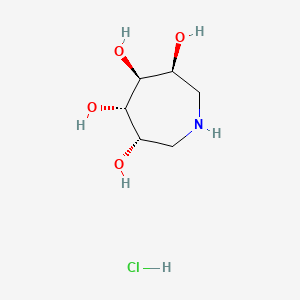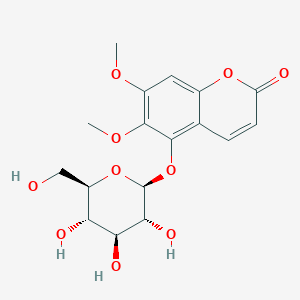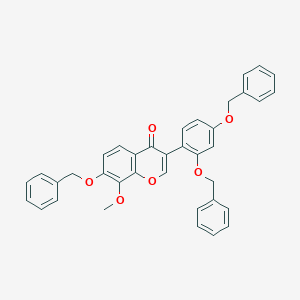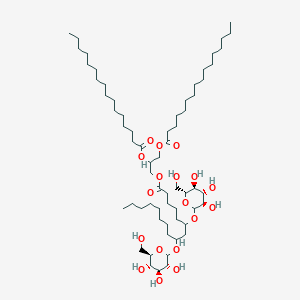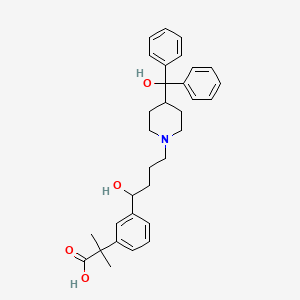
Meta-Fexofenadina
Descripción general
Descripción
Meta-Fexofenadine, also known as meta-MDL-16455, is an isomer of Fexofenadine . Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker .
Molecular Structure Analysis
The meta-Fexofenadine molecule contains a total of 79 bond(s). There are 40 non-H bond(s), 19 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 3 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Physical and Chemical Properties Analysis
The phase transformation of Fexofenadine Hydrochloride (FXD) was studied and quantified with XRD and thermal analysis . When FXD was mixed with water, it rapidly converted to Form II, while the conversion is retarded when FXD is formulated with excipients .Aplicaciones Científicas De Investigación
Control de Calidad en la Fabricación de Medicamentos
Meta-Fexofenadina juega un papel crucial en el control de calidad de los productos farmacéuticos. Durante el proceso de fabricación, la presencia de diferentes formas polimórficas de principios activos farmacéuticos (APIs) como Fexofenadina puede afectar significativamente el rendimiento del producto final. La investigación ha demostrado que controlar la transformación de fase del Clorhidrato de Fexofenadina durante la granulación húmeda es vital. El contenido de agua es un factor clave en la conversión polimórfica, impactando la calidad y el rendimiento del fármaco {svg_1}.
Análisis Cromatográfico
This compound se utiliza en el desarrollo de métodos cromatográficos para determinar la presencia de Clorhidrato de Fexofenadina y sus impurezas relacionadas en tabletas farmacéuticas. Los métodos cromatográficos que indican estabilidad son cruciales para garantizar la seguridad y la eficacia del fármaco en su forma de dosificación {svg_2}.
Estudios de Estabilidad
Los estudios de estabilidad del Clorhidrato de Fexofenadina implican someter el fármaco a diversas condiciones de estrés como la oxidación, la hidrólisis, la fotólisis y el calor. Estos estudios ayudan a comprender las vías de degradación y a desarrollar protocolos de almacenamiento y manejo apropiados para el fármaco {svg_3}.
Perfil de Seguridad
El meta-análisis de los efectos antihistamínicos y los perfiles de seguridad de la Fexofenadina ha indicado que tiene mejores perfiles de seguridad en comparación con otros antihistamínicos de segunda generación. Este tipo de investigación es fundamental para la aplicación clínica del fármaco, asegurando que sea tanto eficaz como seguro para los pacientes {svg_4}.
Caracterización de Gránulos
La investigación sobre la transición de fase del Clorhidrato de Fexofenadina durante la granulación húmeda ha demostrado que el fármaco disuelto puede actuar como aglutinante, mejorando las propiedades de los gránulos como la densidad y la fluidez. Sin embargo, el exceso de agua puede provocar una liberación incompleta durante la disolución, destacando la importancia de controlar la transición de fase y la cantidad de agua añadida durante el proceso {svg_5}.
Mecanismo De Acción
Target of Action
Meta-Fexofenadine, also known as Fexofenadine, is a selective antagonist for the H1 receptor . The H1 receptor is primarily found on smooth muscle, endothelial cells, and in the central nervous system . It plays a crucial role in mediating allergic reactions .
Mode of Action
Meta-Fexofenadine works by selectively antagonizing the H1 receptors on the surface of cells in different organ systems . By blocking these receptors, it prevents the activation of the H1 receptors by histamine, thereby preventing the symptoms associated with allergies from occurring .
Biochemical Pathways
The primary biochemical pathway affected by Meta-Fexofenadine is the histamine pathway. Histamine, when bound to the H1 receptors, triggers allergic reactions. Meta-Fexofenadine, by blocking these receptors, prevents histamine from exerting its effect, thus mitigating allergic symptoms .
Pharmacokinetics
Meta-Fexofenadine is rapidly absorbed, with peak plasma concentrations achieved one hour after oral administration . It is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism . The absolute oral bioavailability of Meta-Fexofenadine is 0.35 .
Result of Action
The molecular and cellular effects of Meta-Fexofenadine’s action result in the alleviation of allergic symptoms. By blocking the H1 receptors, Meta-Fexofenadine prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, runny nose, itchy eyes or skin, and general body fatigue .
Action Environment
Environmental factors, particularly air pollution, can influence the action, efficacy, and stability of Meta-Fexofenadine. For instance, exposure to air pollutants and climate change are contributing factors to increasing prevalence and allergic rhinitis symptom exacerbation . Meta-fexofenadine has been shown effective in relieving pollen-induced air pollution-aggravated allergic rhinitis symptoms .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Meta-Fexofenadine acts as an antagonist to histamine H1 receptors . It interacts with these receptors, blocking the action of histamine, a compound involved in allergic reactions .
Cellular Effects
In cells, Meta-Fexofenadine’s primary effect is to reduce the symptoms associated with allergic reactions . By blocking histamine H1 receptors, it prevents histamine from exerting its effects, thereby mitigating symptoms such as itching, sneezing, and rhinorrhea .
Molecular Mechanism
At the molecular level, Meta-Fexofenadine functions by binding to histamine H1 receptors, preventing histamine from interacting with these receptors . This inhibits the downstream effects of histamine, reducing the symptoms of allergic reactions .
Temporal Effects in Laboratory Settings
The effects of Meta-Fexofenadine have been observed to be stable over time in laboratory settings . It maintains its antihistamine effects and safety profiles, making it a reliable choice for the treatment of allergic conditions .
Dosage Effects in Animal Models
In animal models, the effects of Meta-Fexofenadine have been observed to vary with dosage . While it is generally well-tolerated, higher doses may lead to increased frequency of adverse events .
Metabolic Pathways
Meta-Fexofenadine is involved in metabolic pathways related to the metabolism of histamine . By acting as a histamine H1 receptor antagonist, it can influence the overall flux of these pathways .
Transport and Distribution
Meta-Fexofenadine is distributed throughout the body where it can interact with histamine H1 receptors .
Subcellular Localization
Given its role as a histamine H1 receptor antagonist, it is likely that it localizes to areas of the cell where these receptors are present .
Propiedades
IUPAC Name |
2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHUKJMCYGRCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744093 | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479035-75-1 | |
| Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


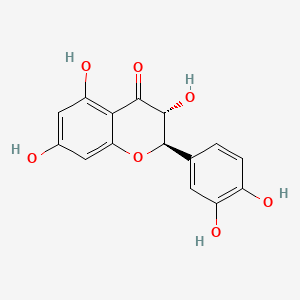





![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
